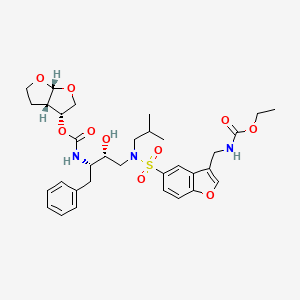

Ethyl N-((5-(((2R,3S)-3-(((3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro(2,3-b)furan-4-yl)oxycarbonylamino)-2-hydroxy-4-phenyl-butyl)-isobutyl-sulfamoyl)benzofuran-3-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SPI-256 is a highly potent HIV protease inhibitor that has shown broad activity against multiple drug-resistant strains of the virus. It is part of a new generation of antiviral agents designed for both first-line and salvage therapy .

Preparation Methods

The synthesis of SPI-256 involves several steps, including the formation of a spirocyclic structure. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired configuration. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

SPI-256 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SPI-256 has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying spirocyclic structures and their reactivity.

Biology: Investigated for its effects on viral replication and resistance mechanisms.

Medicine: Developed as a treatment for HIV infections, particularly in cases where the virus has developed resistance to other protease inhibitors.

Industry: Utilized in the development of new antiviral drugs and therapeutic agents

Mechanism of Action

SPI-256 exerts its effects by inhibiting the activity of HIV protease, an enzyme essential for the maturation of infectious viral particles. By binding to the active site of the protease, SPI-256 prevents the cleavage of viral polyproteins, thereby inhibiting the formation of mature virions. This action disrupts the viral life cycle and reduces the viral load in infected individuals .

Comparison with Similar Compounds

SPI-256 is compared with other HIV protease inhibitors such as:

Atazanavir: Known for its high potency but susceptible to resistance mutations.

Darunavir: Effective against a wide range of HIV strains but requires boosting with ritonavir.

Lopinavir: Commonly used in combination therapies but has a higher risk of side effects.

SPI-256 stands out due to its high potency against multiple drug-resistant strains and its ability to retain activity against viruses with primary mutations .

Conclusion

SPI-256 represents a significant advancement in the treatment of HIV infections, offering hope for patients with drug-resistant strains of the virus. Its unique chemical structure and mechanism of action make it a valuable tool in the ongoing fight against HIV/AIDS.

Properties

CAS No. |

869987-71-3 |

|---|---|

Molecular Formula |

C33H43N3O10S |

Molecular Weight |

673.8 g/mol |

IUPAC Name |

ethyl N-[[5-[[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]-1-benzofuran-3-yl]methyl]carbamate |

InChI |

InChI=1S/C33H43N3O10S/c1-4-42-32(38)34-16-23-19-44-29-11-10-24(15-26(23)29)47(40,41)36(17-21(2)3)18-28(37)27(14-22-8-6-5-7-9-22)35-33(39)46-30-20-45-31-25(30)12-13-43-31/h5-11,15,19,21,25,27-28,30-31,37H,4,12-14,16-18,20H2,1-3H3,(H,34,38)(H,35,39)/t25-,27-,28+,30-,31+/m0/s1 |

InChI Key |

WBFPRQKPFYYTPM-OSXRZYMSSA-N |

Isomeric SMILES |

CCOC(=O)NCC1=COC2=C1C=C(C=C2)S(=O)(=O)N(C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)O[C@H]4CO[C@@H]5[C@H]4CCO5)O)CC(C)C |

Canonical SMILES |

CCOC(=O)NCC1=COC2=C1C=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C(CC3=CC=CC=C3)NC(=O)OC4COC5C4CCO5)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-4-[[(1S)-1-carboxy-2-cyclohexylethyl]amino]-3-[[2-[ethyl(4-piperidin-4-ylbutanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B10826766.png)

![(4R)-3-[(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methyl-benzoyl)amino]-4-phenyl-butanoyl]-5,5-dimethyl-N-prop-2-ynyl-thiazolidine-4-carboxamide](/img/structure/B10826802.png)

![1-[(1R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B10826806.png)

![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[[(3S)-2-oxothiolan-3-yl]amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B10826817.png)

![N'-benzo[1,3]dioxol-5-ylmethyl-N-(3-imidazol-1-yl-[1,2,4]thiadiazol-5-yl)-N-methyl-propane-1,3-diamine](/img/structure/B10826834.png)

![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B10826845.png)